molecular formula C13H10N2O2S2 B3070487 4-isothiocyanato-N-phenylbenzenesulfonamide CAS No. 100382-12-5

4-isothiocyanato-N-phenylbenzenesulfonamide

Cat. No. B3070487
CAS RN: 100382-12-5
M. Wt: 290.4 g/mol
InChI Key: OXBBXQCKKOGZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanato-N-phenylbenzenesulfonamide is a biochemical compound with the molecular formula C13H10N2O2S2 and a molecular weight of 290.36 . It is primarily used for research purposes .

Scientific Research Applications

Spectroscopic and Quantum Chemical Studies

  • Structural Characterization : The study by Eren et al. (2018) utilized spectroscopic and quantum chemical methods to characterize a disulfonimide derivative similar to 4-isothiocyanato-N-phenylbenzenesulfonamide. This involved FT-IR, NMR, and UV-Vis spectroscopies, alongside density functional method (DFT) calculations. The research highlighted the consistency between experimental and theoretical findings, emphasizing the molecule's significant antibacterial and antifungal activities【Eren et al., 2018】.

Crystal and Molecular Structures

  • Structure of Nematogenic Compounds : Biswas et al. (2007) determined the crystal and molecular structures of a nematogenic compound closely related to this compound. The compound showed a slightly bow-shaped molecule with various van der Waals' interactions, suggesting its potential in the crystalline and nematic phases【Biswas et al., 2007】.

Anticancer Applications

  • Small Molecule HIF-1 Pathway Inhibitor : Mun et al. (2012) discovered that a compound structurally similar to this compound can antagonize tumor growth in animal models of cancer. This study highlights the potential of such molecules in developing cancer therapeutics【Mun et al., 2012】.

Catalytic Applications

  • Oxidation Catalyst Design : Işci et al. (2014) used a sulfonamide-substituted compound in the design of potential oxidation catalysts. The compound exhibited remarkable stability under oxidative conditions and was effective in the oxidation of olefins【Işci et al., 2014】.

Antimicrobial Studies

  • Sulfanilamide Derivatives : Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, closely related to this compound, for their antimicrobial activities. The study provided insights into the antibacterial and antifungal properties of these derivatives【Lahtinen et al., 2014】.

Isostructural Analysis

  • Isostructural Crystal Studies : Gelbrich et al. (2012) examined the isostructural crystals of N-phenylbenzenesulfonamides, demonstrating the adaptability of crystal-packing modes to different molecular shapes. This research contributes to understanding the structural diversity of sulfonamide derivatives【Gelbrich et al., 2012】.

Translational Applications

  • Isothiocyanates in Disease Prevention : Palliyaguru et al. (2018) summarized clinical trials employing isothiocyanates, derived from plants, for their disease preventive and therapeutic effects. This encompasses the broader category of isothiocyanates, highlighting their potential in human health applications【Palliyaguru et al., 2018】.

Anticancer Drug Candidates

  • Dibenzensulfonamides in Cancer Therapy : Gul et al. (2018) synthesized new dibenzensulfonamides to develop anticancer drug candidates. Their study revealed that these compounds can induce apoptosis and autophagy in cancer cells, providing a pathway for potential cancer treatments【Gul et al., 2018】.

Antitumor Activity

  • Novel Pyrazole and Thienopyrimidine Derivatives : Aly (2009) synthesized novel derivatives involving isothiocyanatosulfonamide, showing significant antitumor activity against human breast cancer cells. This study indicates the potential of these compounds in cancer therapy【Aly, 2009】.

Antimycobacterial Agents

  • Sulfonamide-Activated SO₂ Sources : Malwal et al. (2012) reported on sulfonamides with cysteine-activated sulfur dioxide release, showing high potency in inhibiting Mycobacterium tuberculosis. This opens avenues for developing new antimycobacterial agents【Malwal et al., 2012】.

Computational Studies

  • Computational Analysis of Sulfonamides : Murthy et al. (2018) conducted a computational study on a newly synthesized sulfonamide molecule, offering insights into the structural and electronic properties of such compounds【Murthy et al., 2018】.

Safety and Hazards

4-Isothiocyanato-N-phenylbenzenesulfonamide is intended for research use only and is not intended for diagnostic or therapeutic use . It is classified as a dangerous substance, with a signal word of "Danger" .

properties

IUPAC Name

4-isothiocyanato-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c16-19(17,15-12-4-2-1-3-5-12)13-8-6-11(7-9-13)14-10-18/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBBXQCKKOGZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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